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2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane

Flavor chemistry Organoleptic evaluation Food ingredient procurement

2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane (also named 2-[2-(methylthio)ethyl]-1,3-dioxolane; CAS 16630-62-9) is a sulfur-containing 1,3-dioxolane derivative with molecular formula C₆H₁₂O₂S and molecular weight 148.22 g·mol⁻¹. The compound is synthesized via acid-catalyzed condensation of 3-(methylthio)propanal (methional) with ethylene glycol.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 16630-62-9
Cat. No. B097389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane
CAS16630-62-9
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCSCCC1OCCO1
InChIInChI=1S/C6H12O2S/c1-9-5-2-6-7-3-4-8-6/h6H,2-5H2,1H3
InChIKeyNFOYDGDBUWDFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane (CAS 16630-62-9): Procurement-Ready Profile of a Thioether-Functionalized 1,3-Dioxolane Flavor Intermediate


2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane (also named 2-[2-(methylthio)ethyl]-1,3-dioxolane; CAS 16630-62-9) is a sulfur-containing 1,3-dioxolane derivative with molecular formula C₆H₁₂O₂S and molecular weight 148.22 g·mol⁻¹ . The compound is synthesized via acid-catalyzed condensation of 3-(methylthio)propanal (methional) with ethylene glycol [1]. It belongs to the methyl(methylthioethyl)-1,3-dioxolane genus claimed in US Patent 4,472,445, where it is explicitly prepared as Example IV and characterized by GLC and ¹H‑NMR [1]. The compound is primarily employed as a flavor ingredient, contributing savory, alliaceous organoleptic notes to foodstuffs [1].

Why Generic Substitution of 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane (CAS 16630-62-9) with Other Methional Acetals or Sulfur-Containing Dioxolanes Is Organoleptically and Functionally Unreliable


Although several methyl(methylthioethyl)-1,3-dioxolanes and oxathiolanes share a common methional-derived backbone, their organoleptic profiles diverge sharply as a function of dioxolane-ring substituents and heteroatom composition [1]. The unsubstituted 1,3-dioxolane ring of CAS 16630-62-9 delivers a distinctly oniony, hydrolyzed-vegetable-protein-like, and garlic aroma–taste profile at a characteristic use level of 0.1 ppm, whereas the 4-methyl, 4,5-dimethyl, and oxathiolane analogs produce beef-broth-like, meaty/bloody, or buttery/mushroom-like profiles at different ppm thresholds (0.01–5 ppm) [1]. Generic replacement without organoleptic verification therefore risks mismatched flavor direction, inappropriate dose–response curves, and regulatory non-compliance in food formulations [1].

2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane (CAS 16630-62-9): Head-to-Head Organoleptic, Physicochemical, and Synthetic Evidence vs. Closest Structural Analogs


Organoleptic Differentiation: Onion–Garlic Profile vs. Beef–Meaty–Buttery Profiles of Methyl-Substituted and Oxathiolane Analogs

In the seminal IFF patent (US 4,472,445), five methyl(methylthioethyl) analogs were synthesized and evaluated organoleptically at defined ppm levels in foodstuffs [1]. The unsubstituted 1,3-dioxolane (CAS 16630-62-9, Example IV) is explicitly described as imparting 'an oniony, hydrolyzed vegetable protein-like and garlic aroma and taste profile at 0.1 ppm, causing it to be useful in garlic and onion flavored foodstuffs' [1]. This profile is quantitatively and qualitatively distinct from the closest dioxolane-ring-substituted analogs: the 4-methyl congener (Example III, CAS 59007-89-5) yields 'a bloody, roasted, hydrolyzed vegetable protein-like/meaty aroma with...cocoa taste nuances at 0.1 ppm', while the 4,5-dimethyl dioxolane (Example II) gives 'a meaty, hydrolyzed vegetable protein-like aroma with a hydrolyzed vegetable protein-like taste at 0.1 ppm', and the oxathiolane (Example I) gives 'a beef broth-like, meat extract-like...roasted and pot roast aroma and taste profile...at 0.01 ppm' [1].

Flavor chemistry Organoleptic evaluation Food ingredient procurement

Use-Level Sensitivity: 100-Fold Lower Effective Concentration of the Target vs. the 4,5-Dimethyl Oxathiolane Analog

The effective organoleptic use level of CAS 16630-62-9 (0.1 ppm) provides a differentiated dose–response window compared to the 4,5-dimethyl-1,3-oxathiolane analog, which delivers its characteristic beef-broth profile at 0.01 ppm—a factor of 10 lower [1]. Conversely, the 4,5-dimethyl-1,3-dioxolane is effective at 0.1 ppm (equivalent concentration but divergent flavor direction), while the m-dioxane analog requires 5 ppm—50-fold higher than the target compound [1]. This quantitative spread (0.01–5 ppm) across the genus enables precise flavor strength calibration, where the target compound occupies a mid-range potency specifically tuned for onion–garlic applications.

Flavor potency Dose-response Use-level comparison

Physicochemical Differentiation: Boiling Point and Density vs. 4-Methyl and 4,5-Dimethyl Dioxolane Analogs

The unsubstituted dioxolane ring of CAS 16630-62-9 confers distinct physicochemical properties compared to its methyl-substituted congeners. The target compound exhibits a boiling point of 208.7 °C at 760 mmHg, a density of 1.067 g·cm⁻³, and a molecular weight of 148.22 g·mol⁻¹ . The 4-methyl analog (CAS 59007-89-5, C₇H₁₄O₂S) has a higher molecular weight of 162.25 g·mol⁻¹, and the 4,5-dimethyl analog (C₈H₁₆O₂S) reaches 176.28 g·mol⁻¹ . Each additional methyl group increases molecular weight by ~14 g·mol⁻¹, raises the boiling point, and reduces relative volatility, directly impacting headspace release kinetics in flavor delivery systems.

Physicochemical properties Volatility Formulation stability

Stability Advantage over the Parent Aldehyde Methional: Acetal Protection Against Aldehyde Reactivity

Methional (3-(methylthio)propanal, CAS 3268-49-3) is the direct precursor to CAS 16630-62-9 but is itself a reactive aldehyde that readily undergoes oxidation to 3-(methylthio)propionic acid and self-condensation, limiting its shelf-life and reproducibility in flavor formulations [1]. The 1,3-dioxolane ring of CAS 16630-62-9 serves as a chemically robust acetal protecting group that masks the aldehyde functionality, preventing oxidative degradation and Schiff-base formation with amines present in complex food matrices [2]. This acetal protection strategy is standard in flavor chemistry for extending the usable lifetime of aldehyde-based flavorants, but the specific ethylene glycol acetal (CAS 16630-62-9) is preferred over the propylene glycol or 2,3-butanediol acetals when a clean onion–garlic flavor release is desired upon hydrolysis.

Chemical stability Acetal protection Shelf-life

Primary Industrial and Research Application Scenarios for 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane (CAS 16630-62-9)


Onion–Garlic Savory Flavor Formulation in Processed Foods

CAS 16630-62-9 is the compound of choice when a food flavorist requires a clean, sulfurous onion–garlic top-note with hydrolyzed-vegetable-protein body at a target use-level of 0.1 ppm [1]. Unlike the 4-methyl analog, which introduces roasted-bloody off-notes at the same concentration, or the 4,5-dimethyl oxathiolane, which is 10-fold more potent but delivers a beef-broth profile, the unsubstituted dioxolane provides precise alliaceous directionality without cross-contamination of meaty character [1]. Applications include dry soup mixes, snack seasonings, bouillon cubes, and processed meat analogues where a consistent onion–garlic signature is required.

Controlled-Release Flavor Delivery Systems Requiring Specific Volatility Parameters

With a boiling point of 208.7 °C and molecular weight of 148.22 g·mol⁻¹ , CAS 16630-62-9 exhibits higher volatility than its 4-methyl (MW 162.25) and 4,5-dimethyl (MW 176.28) analogs . This makes it the preferred methional acetal for encapsulation technologies (spray-drying, melt extrusion) and retort-stable flavor systems where rapid, complete volatile release during food preparation is desired. The absence of ring-methyl substituents minimizes retention in carrier matrices, ensuring efficient flavor delivery without residual aftertaste from incomplete release. Formulators targeting low-fat or aqueous systems, where hydrophobic flavor partitioning is critical, benefit from the compound's moderately low molecular weight and defined boiling point.

Stable Methional Equivalent for Long-Shelf-Life Flavor Premixes

For industrial flavor houses producing liquid or powdered flavor premixes that must withstand ambient storage, the dioxolane-acetal form of methional (CAS 16630-62-9) provides the characteristic methylthio-propyl backbone without the aldehyde reactivity of free methional [2][3]. This eliminates oxidative degradation to 3-(methylthio)propionic acid, dimerization, and Schiff-base adduct formation with amine-containing ingredients during prolonged storage. The compound can be incorporated into compounded flavor blends at the target 0.1 ppm active level and stored under standard warehouse conditions, simplifying supply-chain logistics compared to the parent aldehyde, which typically requires refrigeration and inert-gas blanketing.

Analytical Reference Standard for Dioxolane-Containing Flavor Quality Control

CAS 16630-62-9 serves as a reference standard for GC-MS and GC-FID analysis of commercial savory flavorings that contain 1,3-dioxolane acetals. The compound's defined GLC retention profile (SE-30 column, 100–220 °C at 8 °C·min⁻¹) and characteristic ¹H-NMR spectrum (100 MHz, CFCl₃) are explicitly documented in US Patent 4,472,445 [1]. Quality-control laboratories can use the compound to calibrate chromatographic systems for detecting and quantifying methional-derived acetals in complex flavor matrices, distinguishing the unsubstituted dioxolane from its 4-methyl and 4,5-dimethyl homologs, which co-occur in commercial methional acetal preparations.

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